molecular formula C19H27N5O B7171980 N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide

N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide

Cat. No.: B7171980
M. Wt: 341.5 g/mol
InChI Key: UOPRTMSVOFNTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a triazole ring, and a piperidine moiety

Properties

IUPAC Name

N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-14(19(25)20-12-17-8-5-4-6-9-17)23-11-7-10-18(13-23)24-16(3)21-15(2)22-24/h4-6,8-9,14,18H,7,10-13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPRTMSVOFNTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CCCN(C2)C(C)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving piperidine and triazole derivatives.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]propanamide
  • N-benzyl-2-[3-(3,5-dimethyl-1,2,4-oxadiazol-1-yl)piperidin-1-yl]propanamide
  • N-benzyl-2-[3-(3,5-dimethyl-1,2,4-thiadiazol-1-yl)piperidin-1-yl]propanamide

Uniqueness

N-benzyl-2-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propanamide is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.